molecular formula C20H26N4O4S B2576887 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 946201-60-1

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2576887
CAS No.: 946201-60-1
M. Wt: 418.51
InChI Key: BNFVABUXXUGUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl-substituted piperazine, and a sulfonyl ethyl propanamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the phenoxy group and the pyridinyl-substituted piperazine, followed by the introduction of the sulfonyl ethyl propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Researchers may study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: This compound may have therapeutic potential, and its effects on various biological pathways can be investigated.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy group and the pyridinyl-substituted piperazine moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl ethyl propanamide moiety may also play a role in its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can be compared with other similar compounds, such as:

    2-phenoxy-N-(2-(piperazin-1-yl)sulfonyl)ethyl)propanamide: Lacks the pyridinyl substitution, which may affect its biological activity.

    2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)ethyl)propanamide: Lacks the sulfonyl group, which may influence its chemical reactivity.

    2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide: Has a different alkyl chain length, which may alter its physical and chemical properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFVABUXXUGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.